molecular formula C20H23NO5S B11120831 4-({4-(4-Ethylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid

4-({4-(4-Ethylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid

Cat. No.: B11120831
M. Wt: 389.5 g/mol
InChI Key: FUERLPCFZOZGFW-UHFFFAOYSA-N
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Description

3-{[4-(4-ETHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound featuring a thiophene ring substituted with an ethylphenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-ETHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the ethylphenyl group through electrophilic aromatic substitution. The propanoic acid moiety is then attached via esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-ETHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-{[4-(4-ETHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[4-(4-ETHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

3-{[4-(4-ETHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with an ethylphenyl group and a propanoic acid moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

4-[[4-(4-ethylphenyl)-3-propan-2-yloxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H23NO5S/c1-4-13-5-7-14(8-6-13)15-11-27-19(18(15)20(25)26-12(2)3)21-16(22)9-10-17(23)24/h5-8,11-12H,4,9-10H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

FUERLPCFZOZGFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)CCC(=O)O

Origin of Product

United States

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